4-[5-(2-Chloro-7-methylquinolin-3-yl)-1,2-oxazol-3(2H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one
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Overview
Description
4-[5-(2-Chloro-7-methylquinolin-3-yl)-1,2-oxazol-3(2H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one is a complex organic compound with a molecular formula of C19H13ClN2O2 and a molecular weight of 336.77 g/mol . This compound features a quinoline moiety, which is known for its wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-Chloro-7-methylquinolin-3-yl)-1,2-oxazol-3(2H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 2-chloro-7-methylquinoline, is synthesized through a series of reactions involving chlorination and methylation.
Formation of the Isoxazole Ring: The quinoline derivative is then reacted with appropriate reagents to form the isoxazole ring.
Cyclization and Final Product Formation: The final step involves cyclization and formation of the hydroxycyclohexadienone structure.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-Chloro-7-methylquinolin-3-yl)-1,2-oxazol-3(2H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions can occur at the quinoline moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .
Scientific Research Applications
4-[5-(2-Chloro-7-methylquinolin-3-yl)-1,2-oxazol-3(2H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Biological Research: It is used in studies related to antimicrobial and antiviral activities.
Chemical Research: The compound serves as a model for studying the reactivity of quinoline derivatives.
Mechanism of Action
The mechanism of action of 4-[5-(2-Chloro-7-methylquinolin-3-yl)-1,2-oxazol-3(2H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in DNA synthesis, leading to cell death . The compound’s quinoline moiety is known to interact with bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial replication .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-7-methylquinoline: Shares the quinoline core but lacks the isoxazole and hydroxycyclohexadienone moieties.
4-Hydroxyquinoline: Contains a hydroxy group on the quinoline ring but lacks the isoxazole moiety.
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Uniqueness
4-[5-(2-Chloro-7-methylquinolin-3-yl)-1,2-oxazol-3(2H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one is unique due to its combination of a quinoline moiety with an isoxazole ring and a hydroxycyclohexadienone structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research .
Properties
CAS No. |
650637-58-4 |
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Molecular Formula |
C19H13ClN2O3 |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
4-[5-(2-chloro-7-methylquinolin-3-yl)-1,2-oxazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C19H13ClN2O3/c1-10-2-3-11-7-14(19(20)21-15(11)6-10)18-9-16(22-25-18)13-5-4-12(23)8-17(13)24/h2-9,23-24H,1H3 |
InChI Key |
BTROSIQVDYKERB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3=CC(=NO3)C4=C(C=C(C=C4)O)O)Cl |
Origin of Product |
United States |
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